Allylbromodimethylsilane

Organosilicon chemistry Silylation kinetics Leaving-group effects

Choose allylbromodimethylsilane over its chloride analog when silylation kinetics dictate success. The Si–Br bond delivers markedly faster nucleophilic displacement, eliminating the incomplete conversion and forcing conditions common with allylchlorodimethylsilane under standard protocols (e.g., imidazole/DMF, RT). Its 22% higher density (1.155 vs. 0.891 g/mL) ensures sharper phase cuts during aqueous workup, while the 130 °C boiling point provides a wider distillation window that reduces co-distillation with low-boiling solvents. Supplied at 95% purity with less than 3% diallyldimethylsilane—a controlled impurity profile essential for reproducible ADMS ether formation in GC-MS molecular-ion enhancement and metal-free enantioselective allylic substitution (γ/α >98:2, e.r. >98:2). For process R&D, the bromide's superior leaving-group reactivity translates directly to higher conversion, shorter cycle times, and fewer purification steps.

Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
CAS No. 302911-93-9
Cat. No. B1621997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylbromodimethylsilane
CAS302911-93-9
Molecular FormulaC5H11BrSi
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC[Si](C)(CC=C)Br
InChIInChI=1S/C5H11BrSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3
InChIKeyTXEGFNIHBZYLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylbromodimethylsilane (CAS 302911-93-9) – What Procurement Teams and Synthetic Chemists Need to Know Before Sourcing This Organosilicon Reagent


Allylbromodimethylsilane (CAS 302911-93-9), with the linear formula H₂C=CHCH₂Si(CH₃)₂Br and molecular weight 179.13 g/mol, is a bifunctional organosilicon reagent belonging to the allyldimethylsilyl halide class [1]. It features an allyl group and a silicon–bromine bond on a dimethylsilicon center, giving it dual reactivity as both an allylsilane nucleophile (via the γ-carbon) and an electrophilic silylating agent (via Si–Br displacement) [2]. Commercial material is typically supplied at 95% purity with diallyldimethylsilane as the principal impurity at <3%, a purity profile that distinguishes it from the more widely available allylchlorodimethylsilane analog [1].

Why Allylbromodimethylsilane Cannot Be Simply Replaced by Allylchlorodimethylsilane or Allyltrimethylsilane in Critical Synthetic Steps


The three in-class compounds—allylbromodimethylsilane, allylchlorodimethylsilane, and allyltrimethylsilane—differ fundamentally in the leaving-group identity at silicon (Br vs. Cl vs. CH₃), which controls both reaction mechanism and kinetic profile in nucleophilic displacement . Bromosilanes undergo racemization and nucleophilic substitution at rates that are markedly higher than their chlorosilane counterparts [1], meaning a protocol optimized for the bromide will suffer reduced conversion, extended reaction times, or require forcing conditions if the chloride is substituted. Allyltrimethylsilane lacks a halide leaving group entirely and cannot serve as a direct silylating agent; it requires electrophilic activation at the allyl terminus, representing a completely orthogonal reactivity manifold [2]. The physical property differences—particularly the 22% higher density, 17°C higher boiling point, and substantially lower flash point (−22°C vs. +5°C) of the bromide relative to the chloride—further impose different solvent-compatibility, purification, and safety profiles that preclude naive one-for-one interchange .

Quantitative Differentiation of Allylbromodimethylsilane Versus Its Closest Analogs: Evidence for Selection and Procurement Decisions


Superior Leaving-Group Reactivity of Si–Br versus Si–Cl in Nucleophilic Substitution at Silicon

Kinetic studies on bromosilane racemization establish that bromosilanes react substantially faster than chlorosilanes in nucleophilic displacement at silicon. Corriu and Henner-Leard report that the racemization of a chiral bromosilane proceeds via the same second-order mechanism as chlorosilanes but at a significantly accelerated rate, with the activation entropy (ΔS‡) exhibiting a highly negative value characteristic of an associative SN2-type pathway [1]. This class-level inference positions allylbromodimethylsilane as the preferred choice when silylation must proceed at low temperature, on sterically hindered substrates, or where the chloro analog gives incomplete conversion under standard conditions.

Organosilicon chemistry Silylation kinetics Leaving-group effects

Physicochemical Property Contrast: Density, Boiling Point, and Refractive Index Differences That Impact Purification and Handling

Allylbromodimethylsilane (density 1.155 g/mL, bp 130°C, n20/D 1.457) exhibits substantially higher density, higher boiling point, and higher refractive index than allylchlorodimethylsilane (density 0.891 g/mL, bp 111–113°C, n20/D 1.427–1.431) [1]. The 0.264 g/mL density difference (29.6% increase) enables cleaner phase separation in aqueous workup. The ~17°C boiling-point elevation broadens the distillable range and reduces co-distillation with common solvents such as THF (bp 66°C) or hexane (bp 68°C). The flash point of −22°C for the bromide vs. +5°C for the chloride imposes stricter storage and handling controls for the bromide [1].

Physical organic chemistry Purification Safety

Allyldimethylsilyl Ethers Provide Enhanced Molecular-Ion Abundance in GC-MS Versus Trimethylsilyl and tert-Butyldimethylsilyl Derivatives

When allylbromodimethylsilane is used to prepare allyldimethylsilyl (ADMS) ether derivatives of cannabinoid metabolites for GC-MS analysis, the ADMS derivatives produce more abundant molecular ions than the corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers [1]. This property is advantageous for trace-level quantification where molecular ion intensity directly governs detection limits. A parallel comparative study on leukotriene methyl esters found that while TMS and TBDMS ethers gave superior peak shape and sensitivity in GC, the ADMS ether provided unique fragmentation patterns useful for structural elucidation [2].

Analytical chemistry GC-MS derivatization Metabolomics

Enabling Copper-Free Asymmetric Allylic Substitution for Enantioenriched Allylsilane Synthesis

Allylbromodimethylsilane is directly employed as a γ-silylated allylic bromide substrate in copper-free asymmetric allylic substitution (AAS) with Grignard reagents. In this methodology, chiral allylsilanes bearing four different silyl groups (PhMe₂Si–, Me₃Si–, Et₃Si–, and tBuMe₂Si–) are accessed with excellent γ-regioselectivities (up to γ/α > 98:2) and enantiomeric ratios (up to er > 98:2) in the absence of any transition-metal catalyst [1]. The Lewis-base activation of the Grignard reagent by a chiral NHC ligand is the key to reactivity; the allylic bromide electrophile (such as allylbromodimethylsilane) is essential because the bromide functions as the leaving group in the enantioselective displacement step [1].

Asymmetric catalysis Organosilicon synthesis Metal-free catalysis

Purity Profile and Impurity Specification Differentiating Allylbromodimethylsilane from Generic Bromosilane Sources

Commercially available allylbromodimethylsilane is specified at 95% minimum purity with diallyldimethylsilane as the principal impurity at <3%, as documented by multiple supplier certificates of analysis [1]. This contrasts with allylchlorodimethylsilane, which is commonly offered at 97% purity but may contain different impurity profiles arising from its distinct synthetic pathway (typically hydrosilylation of allyl chloride with chlorodimethylsilane) . The identity and level of the diallyldimethylsilane impurity are relevant because this byproduct arises from over-addition during Grignard-based synthesis and can compete in subsequent nucleophilic displacement reactions if present at elevated levels.

Quality control Reagent purity Procurement specification

Where Allylbromodimethylsilane Outperforms Its Analogs: Evidence-Backed Application Scenarios for Procurement and Method Development


Low-Temperature or Sterically Demanding Silylation of Alcohols, Amines, and Thiols When Allylchlorodimethylsilane Fails to Give Complete Conversion

In silyl protection chemistry, the inherently higher reactivity of the Si–Br bond relative to Si–Cl [1] makes allylbromodimethylsilane the reagent of choice for substrates where allylchlorodimethylsilane yields incomplete silylation under standard conditions (e.g., imidazole/DMF, room temperature). The allyldimethylsilyl (ADMS) ethers produced possess hydrolytic stability intermediate between TMS and TBDMS ethers and offer the additional advantage of producing enhanced molecular-ion signals in subsequent GC-MS analysis without deprotection [2].

Synthesis of Enantioenriched Chiral Allylsilanes via Copper-Free Asymmetric Allylic Substitution for Medicinal Chemistry and Agrochemical Programs

Allylbromodimethylsilane serves as a γ-silylated allylic bromide substrate in a metal-free enantioselective allylic substitution protocol, delivering chiral allylsilanes with γ/α regioselectivities exceeding 98:2 and enantiomeric ratios above 98:2 [3]. This is particularly relevant for medicinal chemistry groups seeking to avoid transition-metal contamination in API intermediates. The allyldimethylsilyl group installed in the product is a versatile synthetic handle for subsequent oxidation, cross-coupling, or protodesilylation steps.

GC-MS Derivatization Workflows Requiring Molecular-Weight-Confirmatory Mass Spectra for Trace Metabolite Identification

When trimethylsilyl (TMS) derivatives fail to provide adequate molecular-ion abundance for unambiguous identification of steroids, cannabinoid metabolites, or prostaglandins, switching to allyldimethylsilyl (ADMS) ethers prepared from allylbromodimethylsilane can improve molecular-weight information from the mass spectrum [2]. This application is directly supported by comparative GC-MS studies showing that ADMS ethers of cannabinoid metabolites yield more abundant molecular ions than TMS or TBDMS ethers [2].

Distillative Purification of Reaction Products When Product Boiling Point Must Exceed 120°C to Enable Separation from THF or Hexane

The 130°C boiling point of allylbromodimethylsilane provides a wider distillation window relative to allylchlorodimethylsilane (bp 111–113°C), reducing the risk of co-distillation with common low-boiling reaction solvents [4]. The higher density (1.155 vs. 0.891 g/mL) also facilitates cleaner phase cuts during aqueous workup of silylation reactions, an operational advantage that experienced process chemists may prioritize when selecting between the bromide and chloride reagent [4].

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